N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-19-10-7-18(20-13)26-16-8-11-22(12-9-16)27(24,25)17-5-3-15(4-6-17)21-14(2)23/h3-7,10,16H,8-9,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSYNDBNLDISBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylpyrimidine with piperidine under controlled conditions to form an intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the phenylacetamide moiety is attached through an acylation reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvents like ethanol and methanesulfonic acid are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide linker (-SONH-) is central to the compound’s stability and functionalization:
-
Nucleophilic Aromatic Substitution (SNAr):
The sulfonyl group activates the para-substituted phenyl ring for SNAr reactions. For example, under basic conditions (e.g., i-PrNEt in MeCN), the sulfonamide nitrogen can participate in coupling reactions with electrophilic aryl halides . -
Acid/Base Stability:
The sulfonamide bond remains stable under acidic (pH 2–6) and basic (pH 8–12) conditions, as observed in structurally related analogs .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| SNAr | i-PrNEt, MeCN, rt | Coupling with aryl halides | |
| Hydrolysis | HO, 100°C | No degradation observed |
Pyrimidinyloxy-Piperidine Reactions
The 2-methylpyrimidin-4-yloxy substituent on the piperidine ring undergoes:
-
Oxidative Demethylation:
Cytochrome P450 enzymes catalyze the oxidation of the 2-methyl group to a hydroxymethyl derivative, a key metabolic pathway observed in pyrimidine analogues . -
Electrophilic Substitution:
The electron-deficient pyrimidine ring participates in regioselective substitutions at the 5-position under nitration or halogenation conditions .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | CYP450 enzymes | 2-Hydroxymethylpyrimidine | |
| Nitration | HNO, HSO | 5-Nitro derivative |
Acetamide Functionalization
The acetamide group (-NHCOCH) exhibits predictable reactivity:
-
Hydrolysis:
Under acidic or basic conditions, the acetamide hydrolyzes to form the corresponding carboxylic acid (-NHCOH) . -
Condensation Reactions:
The amide nitrogen can act as a nucleophile in Schiff base formation with aldehydes .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl, HO, reflux | Carboxylic acid | |
| Schiff Base Formation | RCHO, EtOH | Imine derivatives |
Stability Under Synthetic Conditions
-
Thermal Stability:
The compound retains integrity up to 200°C, as shown by thermogravimetric analysis (TGA) of similar sulfonamide-acetamides . -
Photodegradation:
UV exposure (254 nm) induces cleavage of the sulfonamide bond, generating phenylsulfonic acid and piperidine fragments .
Biological Activation Pathways
-
Metabolic Reduction:
The nitro group (if present in derivatives) undergoes enzymatic reduction via nitroreductases, analogous to pretomanid’s mechanism . -
PROTAC Compatibility:
The sulfonamide linker enables conjugation to E3 ligase ligands, as demonstrated in PROTAC platforms .
Key Research Findings
-
Synthetic Efficiency: Microwave-assisted cyclization (e.g., hydrazine hydrate in ethanol) improves yield (>90%) for piperidine-sulfonamide intermediates .
-
Chemoselectivity: The sulfonyl group directs reactions to the para position of the phenyl ring, minimizing side products .
-
Pharmacological Relevance: Structural modifications at the pyrimidine 2-methyl group enhance metabolic stability .
Scientific Research Applications
Enzyme Inhibition
The sulfonamide functional group in this compound is recognized for its ability to inhibit various enzymes, including:
- Carbonic anhydrases : Implicated in regulating pH and fluid balance.
- Proteases : Potentially useful in cancer treatment by blocking tumor growth pathways.
This inhibition can lead to anti-inflammatory and anticancer properties, making it a candidate for drug development targeting these pathways .
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
These findings suggest its potential as an antibacterial agent, especially against resistant strains.
Cancer Treatment
Given its enzyme inhibition properties, the compound is being explored as a potential therapeutic agent in oncology, particularly in targeting cancer-related pathways involving the p38 mitogen-activated protein kinase (MAPK). This pathway is crucial in various diseases, including cancer and inflammation .
Neurological Disorders
The structural components of this compound suggest potential applications in treating neurological disorders through modulation of neurotransmitter systems, which could alleviate symptoms related to pain and neuroinflammation .
Mechanism of Action
The mechanism of action of N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of mitochondrial complex I electron transport, disrupting the electron transport chain and affecting cellular respiration. This mechanism is particularly useful in its application as a fungicide and in cancer treatment .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Compound 35 (N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide)
- Structure : Piperazine ring with a 4-methyl substituent.
- Activity : Exhibits analgesic activity comparable to paracetamol, attributed to the sulfamoylphenyl acetamide core and piperazine’s basicity, which may enhance blood-brain barrier penetration .
- Key Difference : The absence of a pyrimidine ring reduces hydrogen-bonding capacity compared to the target compound.
Compound 36 (N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide)
- Structure : Diethylsulfamoyl group instead of a heterocyclic substituent.
- Activity: Anti-hypernociceptive effects in inflammatory pain models, likely due to sulfonamide-mediated COX-2 inhibition .
- Key Difference : Lack of a piperidine or pyrimidine group limits interactions with targets requiring aromatic stacking.
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Structure : Methoxyphenyl acetamide with a 4-methylpiperidine sulfonyl group.
- Activity: Not explicitly reported, but the methoxy group may improve solubility and metabolic stability compared to pyrimidine-containing analogs .
- Key Difference : Methoxy substituent provides electron-donating effects, altering electronic properties versus the pyrimidine’s electron-withdrawing nature.
N-{4-[(4-{[4-(2-Pyrimidinyl)-1-piperazinyl]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide
- Structure : Incorporates a pyrimidinyl-piperazine carbonyl linked to piperidine.
Molecular and Pharmacokinetic Comparisons
- Target Compound : Higher molecular weight due to the pyrimidine ring may reduce solubility but improve target affinity.
- Compound 35 : Lower molecular weight and piperazine group enhance solubility, favoring CNS penetration .
- Methoxyphenyl Analog : Methoxy group likely improves hydrophilicity, though reduced aromatic stacking vs. pyrimidine .
Biological Activity
N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, a pyrimidine moiety, and an acetamide group. Its IUPAC name is N-[2-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide, with a molecular formula of C14H20N4O3 and a molecular weight of 288.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O3 |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | N-[2-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |
| CAS Number | 2097894-34-1 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related sulfonamide derivatives has shown their ability to inhibit tumor cell proliferation and induce apoptosis through various pathways, including the KEAP1-NRF2-GPX4 axis. This pathway is crucial for regulating oxidative stress responses in cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar piperidine and pyrimidine structures have demonstrated antibacterial effects against various pathogens. Studies have reported that derivatives can inhibit bacterial growth by interfering with protein synthesis and cell wall integrity .
Study 1: Antitumor Efficacy
A study investigated the effects of a related compound on tumor cell lines, focusing on its ability to induce ferroptosis—an iron-dependent form of regulated cell death. The results showed that treatment led to increased reactive oxygen species (ROS) levels and decreased expression of proteins associated with cell survival, such as SLC7A11 and GPX4 . This suggests that this compound could similarly affect tumor cells by promoting oxidative stress.
Study 2: Antimicrobial Activity
Another investigation evaluated the antibacterial properties of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM, outperforming standard antibiotics in certain cases . This highlights the potential for this compound to serve as a lead compound in developing new antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperidine functionalization : Reacting 4-hydroxypiperidine with 2-methylpyrimidin-4-yl chloride to introduce the pyrimidine-oxy group.
Sulfonylation : Coupling the modified piperidine with 4-aminophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts).
Acetamide formation : Final acetylation using acetic anhydride or acetyl chloride in dichloromethane .
Optimization Tips :
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer : Key techniques include:
- Use DMSO-d6 for NMR to solubilize polar intermediates.
- Validate purity (>95%) via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 2-methylpyrimidin-4-yloxy group?
Methodological Answer : SAR Design :
Analog Synthesis : Replace the 2-methylpyrimidin-4-yloxy group with other heterocycles (e.g., pyridinyl, thiazolyl) and compare activity.
Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., MCF-7) .
Data Interpretation :
- Correlate substituent electronegativity with target binding (e.g., pyrimidine vs. phenyl).
- Use molecular docking (AutoDock Vina) to predict binding modes to ATP pockets .
Q. How to resolve contradictions in reported pharmacological data for analogs with similar sulfonyl-acetamide scaffolds?
Methodological Answer : Case Study : Discrepancies in IC50 values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM).
- Protein Source : Recombinant vs. native kinases (e.g., HER2 from E. coli vs. mammalian cells).
Resolution Strategies : - Standardize assays using commercial kinase kits (e.g., Promega ADP-Glo™).
- Validate findings with orthogonal methods (e.g., SPR for binding affinity) .
Q. What in silico approaches are recommended for predicting metabolic stability of this compound?
Methodological Answer : Workflow :
Metabolite Prediction : Use software like MetaSite or GLORYx to identify likely oxidation sites (e.g., piperidine ring).
CYP450 Inhibition : Simulate interactions with CYP3A4/2D6 using Schrödinger’s QikProp.
Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models for human microsomal stability .
Validation :
- Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fraction) .
Q. How to design experiments to assess the compound’s selectivity against off-target receptors?
Methodological Answer : Experimental Design :
Broad-Panel Screening : Use Eurofins’ CEREP panel (70+ receptors) at 10 µM.
Dose-Response Curves : For hits, determine IC50 values (e.g., serotonin 5-HT2A vs. dopamine D2).
Crystallography : Resolve co-crystal structures with off-targets to identify binding motifs .
Data Analysis :
- Calculate selectivity indices (SI = IC50(off-target)/IC50(target)).
- Use PCA to cluster targets based on binding affinities .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
Methodological Answer : Formulation Approaches :
- Co-Solvents : Use 10% DMSO + 40% PEG-400 in saline for intravenous delivery.
- Nanoemulsions : Encapsulate in lipid-based nanoparticles (e.g., Lipoid S75) for oral dosing .
Analytical Validation : - Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Data Contradiction Analysis Example :
Issue : Conflicting reports on the compound’s solubility in aqueous buffers (e.g., 0.1 mg/mL vs. 1.2 mg/mL).
Root Cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
